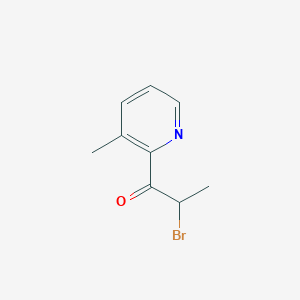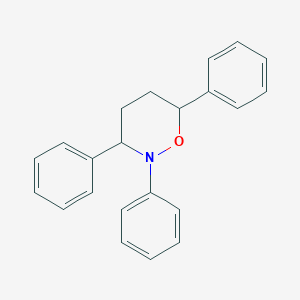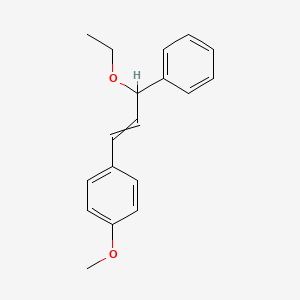![molecular formula C13H17NO4 B12619201 Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate CAS No. 921616-78-6](/img/structure/B12619201.png)
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Aminobenzoic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 4-aminobenzoate.
Step 2: Methyl 4-aminobenzoate is then reacted with 2-methoxyethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate derivatives.
科学的研究の応用
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
Similar Compounds
- Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate
- Methyl 4-[(2-ethoxyethyl)carbamoyl]benzoate
- Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate
Uniqueness
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate is unique due to the presence of both methoxyethyl and methyl carbamoyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications.
特性
CAS番号 |
921616-78-6 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 4-[2-methoxyethyl(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-14(8-9-17-2)12(15)10-4-6-11(7-5-10)13(16)18-3/h4-7H,8-9H2,1-3H3 |
InChIキー |
WPECEEMTRHDRSU-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C(=O)C1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)


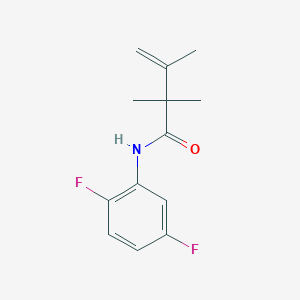
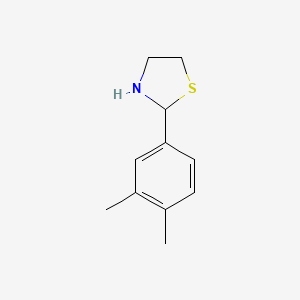
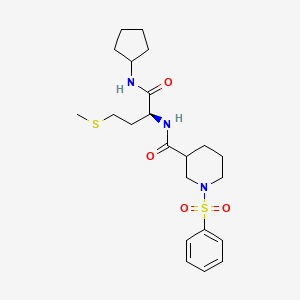
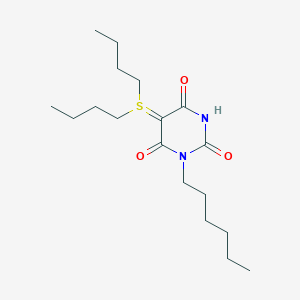
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
